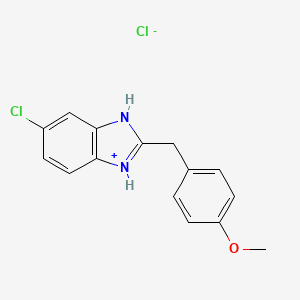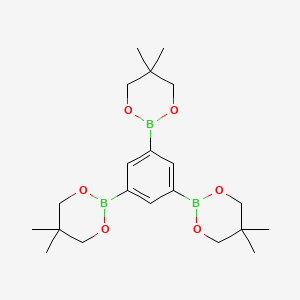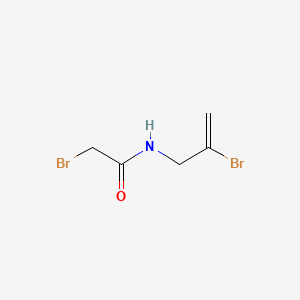
Acetamide, 2-bromo-N-(2-bromoallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-bromo-N-(2-bromoallyl)- is a chemical compound with the molecular formula C5H7Br2NO It is a derivative of acetamide, where the hydrogen atoms in the amide group are replaced by bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-bromoallyl)- typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of Acetamide, 2-bromo-N-(2-bromoallyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-bromo-N-(2-bromoallyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of bromine oxides or brominated organic compounds.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2-bromo-N-(2-bromoallyl)- has various applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of brominated flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-bromo-N-(2-bromoallyl)- involves its interaction with molecular targets through bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include:
Enzyme Inhibition: Bromine atoms can inhibit enzymes by binding to active sites.
DNA Interaction: The compound can interact with DNA, leading to potential mutagenic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-bromophenyl)-: Similar structure but with a bromophenyl group instead of a bromoallyl group.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains an iodo and methyl group in addition to bromine.
Uniqueness
Acetamide, 2-bromo-N-(2-bromoallyl)- is unique due to the presence of two bromine atoms in the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.
This detailed article provides a comprehensive overview of Acetamide, 2-bromo-N-(2-bromoallyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
102585-36-4 |
|---|---|
Fórmula molecular |
C5H7Br2NO |
Peso molecular |
256.92 g/mol |
Nombre IUPAC |
2-bromo-N-(2-bromoprop-2-enyl)acetamide |
InChI |
InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9) |
Clave InChI |
DBDWCAOPFYAKDV-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


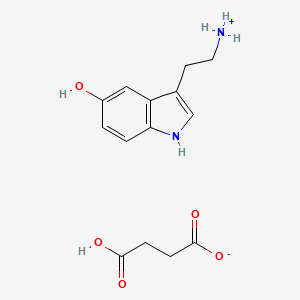





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
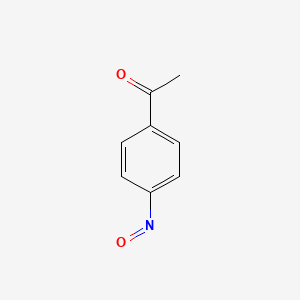
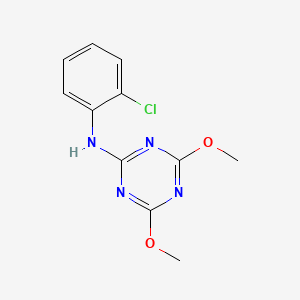
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
